4-(二甲氨基)喹啉-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

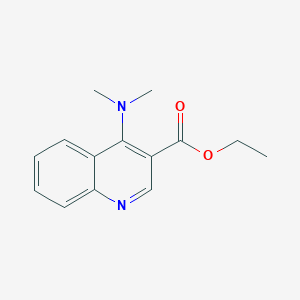

Ethyl 4-(dimethylamino)quinoline-3-carboxylate is a derivative of quinoline . Quinoline is a nitrogen-based heterocyclic aromatic compound with a systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the Friedlander condensation . For instance, a catalytic amount of PEG-supported sulfonic acid was used to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate to obtain ethyl 2,4-dimethylquinoline-3-carboxylate . Another method introduced by Reddy et al. involves a three-component one-pot reaction between 3,4-dimethoxyaniline, aldehydes, and ethyl-3,3-diethoxypropionate to a quinoline derivative using montmorillonite K-10 (Mont K-10) as a green catalyst .Molecular Structure Analysis

The molecular structure of Ethyl 4-(dimethylamino)quinoline-3-carboxylate is derived from the quinoline structure, which is a nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . In the synthesis process, a 6-electron cyclization reaction occurs with the loss of another ethanol molecule to form a quinoline .科学研究应用

Medicinal Chemistry: Anticancer Applications

Quinoline derivatives have been identified as key pharmacophores in the development of anticancer agents. The structural versatility of quinolines allows for the synthesis of compounds with a broad spectrum of biological activities. Ethyl 4-(dimethylamino)quinoline-3-carboxylate, with its nitrogen-containing heterocyclic aromatic system, can be tailored to interact with various biological targets, potentially inhibiting cancer cell growth and proliferation .

Green Chemistry: Sustainable Synthesis

The synthesis of quinoline derivatives like Ethyl 4-(dimethylamino)quinoline-3-carboxylate can be achieved through green chemistry approaches. These methods aim to reduce or eliminate the use and generation of hazardous substances. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts are employed to create more sustainable and environmentally friendly chemical processes .

Antimicrobial and Antituberculosis Activity

Quinoline compounds exhibit significant antimicrobial and antituberculosis activities. The structural framework of Ethyl 4-(dimethylamino)quinoline-3-carboxylate can be optimized to enhance its interaction with microbial enzymes or receptors, leading to the development of new antimicrobial agents that can combat resistant strains of bacteria and tuberculosis .

Anti-inflammatory Properties

The anti-inflammatory properties of quinoline derivatives are well-documented. Ethyl 4-(dimethylamino)quinoline-3-carboxylate may serve as a lead compound for the design of new anti-inflammatory drugs. Its molecular structure can be modified to target specific inflammatory pathways, providing relief from chronic inflammation and associated diseases .

Antiplasmodial and Antimalarial Effects

Quinolines have a long history of use in antimalarial drugs, with chloroquine being one of the most famous examples. Derivatives like Ethyl 4-(dimethylamino)quinoline-3-carboxylate could be investigated for their potential antiplasmodial activity, offering a new avenue for the treatment of malaria, especially in the face of increasing drug resistance .

Photocatalytic Applications

Quinoline derivatives can be used to produce metal complexes that emit light, which has implications in photocatalysis. Ethyl 4-(dimethylamino)quinoline-3-carboxylate could be utilized in the development of photocatalytic materials that harness light energy to drive chemical reactions, contributing to the field of sustainable energy .

属性

IUPAC Name |

ethyl 4-(dimethylamino)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)11-9-15-12-8-6-5-7-10(12)13(11)16(2)3/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUVHEKZYACIHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(dimethylamino)quinoline-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2857422.png)

![(3Z)-1-benzyl-3-[(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-ylamino)methylene]-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2857427.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2857428.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2857429.png)

![ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2857430.png)

![methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2857436.png)

![6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid](/img/structure/B2857438.png)